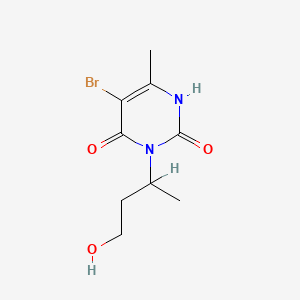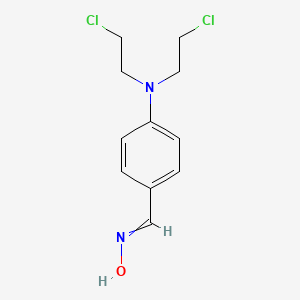
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichloroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution with halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound without the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A positional isomer.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- imparts unique chemical and biological properties, potentially enhancing its activity or specificity compared to similar compounds.
特性
CAS番号 |
20972-99-0 |
|---|---|
分子式 |
C14H9Cl2NO2 |
分子量 |
294.1 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-6-5-9(7-12(11)16)17-8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 |
InChIキー |
SCRGSPXSQZBULT-UHFFFAOYSA-N |
正規SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


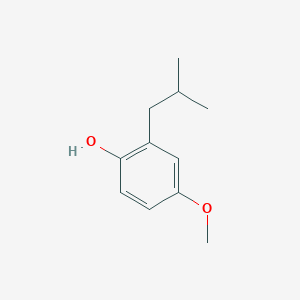
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
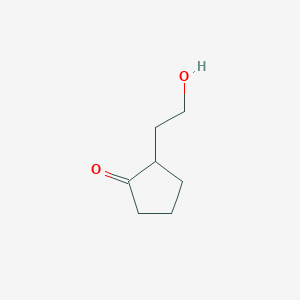
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
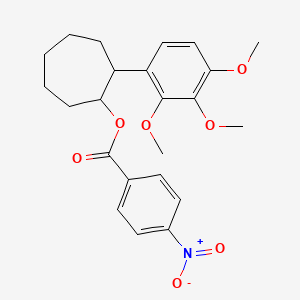
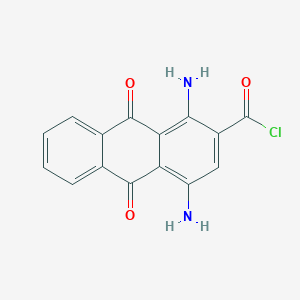
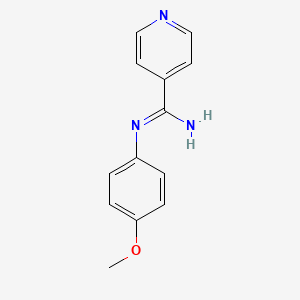
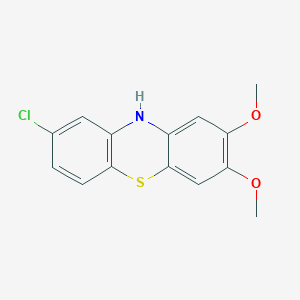
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
